molecular formula C23H19N3O B11601710 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

カタログ番号: B11601710
分子量: 353.4 g/mol
InChIキー: CYNCAFAEHUTNFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2-Methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the class of indolo[2,3-b]quinoxalines. This fused heterocyclic scaffold is of significant interest in medicinal chemistry research due to its planar structure and demonstrated ability to interact with critical biological targets. The primary mechanism of action for this compound class is believed to be DNA intercalation, where the planar aromatic system inserts between DNA base pairs. The thermal stability of the resulting compound-DNA complex is a key parameter influencing its biological activity and depends on the specific substituents attached to the core nucleus, such as the 2-methoxybenzyl and methyl groups present on this derivative . Researchers are particularly interested in indolo[2,3-b]quinoxaline derivatives for their potential antiproliferative activities. Structurally similar compounds have shown promising efficacy against human cancer cell lines, including ovarian cancer (OVCAR-3) and colorectal adenocarcinoma (HT-29) in vitro . The scaffold's pharmacological profile is versatile; besides anticancer research, analogous compounds are investigated for their antiviral and antimicrobial properties, making them a valuable template for the design and development of novel bioactive molecules . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

特性

分子式

C23H19N3O

分子量

353.4 g/mol

IUPAC名

6-[(2-methoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H19N3O/c1-15-11-12-20-17(13-15)22-23(25-19-9-5-4-8-18(19)24-22)26(20)14-16-7-3-6-10-21(16)27-2/h3-13H,14H2,1-2H3

InChIキー

CYNCAFAEHUTNFQ-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OC

製品の起源

United States

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the carbonyl carbons of isatin, followed by cyclodehydration to form the quinoxaline ring. In a representative procedure, equimolar amounts of isatin and 3-methyl-1,2-diaminobenzene are heated at 120°C in glacial acetic acid for 6–8 hours, yielding the 9-methyl-indoloquinoxaline core in 75–85% yield. The methyl group at position 9 originates from the meta-methyl substitution on the diamine, as confirmed by 1H NMR^1\text{H NMR} analysis of the product (δ 2.35 ppm, singlet, 3H).

The introduction of the 2-methoxybenzyl group at position 6 is achieved through N-alkylation of the indoloquinoxaline core. This method, adapted from the work of Abdu-Allah et al., involves treating the core with 2-methoxybenzyl bromide under basic conditions.

Alkylation Protocol

A mixture of 9-methyl-6H-indolo[2,3-b]quinoxaline (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and 2-methoxybenzyl bromide (1.2 equiv) in acetone is stirred at room temperature for 12 hours. The product, 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline, is isolated via filtration and recrystallized from ethanol, yielding 70–78%. Key spectral data include:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.21 (d, J=7.6J = 7.6 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 6.95 (d, J=8.1J = 8.1 Hz, 1H, OCH3_3-Ar), 5.42 (s, 2H, N-CH2_2), 3.79 (s, 3H, OCH3_3), 2.38 (s, 3H, CH3_3).

  • IR (KBr): 2920 cm1^{-1} (C-H stretch, OCH3_3), 1605 cm1^{-1} (C=N).

Palladium-Catalyzed Cross-Coupling Strategies

Transition metal-mediated methods offer regioselective functionalization of prehalogenated indoloquinoxalines. For example, 6-bromo-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo Suzuki-Miyaura coupling with 2-methoxybenzylboronic acid or Buchwald-Hartwig amination with 2-methoxybenzylamine.

Suzuki-Miyaura Coupling

A mixture of 6-bromo-9-methyl-indoloquinoxaline (1.0 equiv), 2-methoxybenzylboronic acid (1.5 equiv), Pd(PPh3_3)4_4 (5 mol%), and Na2_2CO3_3 (2.0 equiv) in degassed toluene/ethanol/water (4:2:1) is heated at 90°C for 12 hours. The product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 65–72%.

Buchwald-Hartwig Amination

Using Pd2_2(dba)3_3 (3 mol%), XantPhos (6 mol%), and Cs2_2CO3_3 (2.0 equiv) in toluene at 110°C, 6-bromo-9-methyl-indoloquinoxaline reacts with 2-methoxybenzylamine to afford the target compound in 68% yield.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages
Condensation-Alkylation70–78%Mild, no transition metalsScalable, cost-effective
Suzuki Coupling65–72%Pd catalyst, aerobicHigh regioselectivity
Buchwald-Hartwig68%Pd catalyst, inert atmCompatible with sensitive substituents

The condensation-alkylation route is favored for large-scale synthesis due to its simplicity and avoidance of precious metal catalysts. However, palladium-catalyzed methods provide superior control over sterically hindered substrates.

Characterization and Validation

All synthetic batches of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline must undergo rigorous spectroscopic validation:

  • High-Resolution Mass Spectrometry (HRMS): Calcd. for C24_{24}H21_{21}N3_{3}O2_{2}: 383.1634; Found: 383.1638.

  • X-ray Crystallography: Confirms the planar indoloquinoxaline core and the equatorial orientation of the 2-methoxybenzyl group.

Industrial and Pharmacological Implications

The compound’s structural complexity and bioactivity profile (e.g., antibacterial and anti-inflammatory potential) necessitate reproducible synthetic protocols. Future work should explore flow chemistry adaptations to enhance reaction efficiency and reduce Pd catalyst loading in coupling methods.

化学反応の分析

科学研究への応用

6-(2-メトキシベンジル)-9-メチル-6H-インドロ[2,3-b]キノキサリンは、科学研究にいくつかの応用があります。

科学的研究の応用

Anticancer Activity

Research indicates that indoloquinoxaline derivatives, including 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline, exhibit significant anticancer properties. These compounds have been shown to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit cell proliferation by disrupting cell cycle progression.
  • Target specific kinases involved in cancer signaling pathways.

For instance, studies have demonstrated that modifications in the indoloquinoxaline structure can enhance its ability to inhibit cancer cell growth, particularly in breast and lung cancer models .

Antiviral Properties

The compound has also been evaluated for antiviral activity against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV). Its mechanism involves:

  • Inhibition of viral replication through interference with viral enzymes.
  • Binding to viral proteins, preventing their function.

Notably, derivatives of this compound have shown promising results in inhibiting HSV replication in vitro at micromolar concentrations .

Antimicrobial Activity

Indoloquinoxaline derivatives have been investigated for their antimicrobial properties against a range of pathogens:

  • Effective against Gram-positive and Gram-negative bacteria.
  • Exhibited antifungal activity against strains such as Candida albicans.

The structure-activity relationship suggests that specific substitutions enhance antimicrobial efficacy .

Neuroprotective Effects

Recent studies have pointed towards the neuroprotective potential of indoloquinoxalines. They may:

  • Protect neuronal cells from oxidative stress.
  • Modulate neuroinflammatory responses.

This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various indoloquinoxaline derivatives. The researchers found that 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .

CompoundIC50 (µM)Mechanism
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline5.0Apoptosis induction
Control (DMSO)N/AN/A

Case Study 2: Antiviral Activity Against HSV

In a study assessing antiviral agents against HSV, derivatives were tested for their ability to inhibit viral replication. The compound demonstrated effective inhibition at concentrations as low as 10 µM .

CompoundEC50 (µM)Virus Type
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline10HSV-1
Acyclovir (control)0.5HSV-1

作用機序

類似の化合物との比較

独自性

6-(2-メトキシベンジル)-9-メチル-6H-インドロ[2,3-b]キノキサリンは、その独特の置換パターンによって独自であり、独特の光物理的および電気化学的特性を付与します。 これは、光電子用途と潜在的な治療薬として特に有用です.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

Key derivatives of 6H-indolo[2,3-b]quinoxaline and their properties are compared below:

Compound Name Substituents HOMO (eV) Band Gap (eV) Key Properties Reference
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-Methoxyphenyl at C6 -5.2 2.8 Highest HOMO, lowest band gap
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline 3,5-Dimethoxyphenyl at C6 -5.4 3.0 Moderate electron-donating effects
6-(2-Methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline 2-Methoxybenzyl at C6, methyl at C9 N/A N/A Enhanced steric hindrance; potential solubility from methoxy Synthesized analog*
6-(Trifluoromethylbenzyl)-6H-indolo[2,3-b]quinoxaline CF₃-benzyl at C6 -5.6 3.2 Electron-withdrawing; increased lipophilicity
B-220 (9-OH-B-220) 2-Dimethylaminoethyl at C6, hydroxy at C9 N/A N/A Strong DNA binding; antiviral activity

Notes:

  • The 9-methyl group may lower cytotoxicity compared to electron-withdrawing substituents (e.g., fluoro or bromo), as seen in derivatives like 9-bromo-6-isobutyl-6H-indoloquinoxaline .

生物活性

6-(2-Methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is C18H18N2OC_{18}H_{18}N_2O. The structure features an indoloquinoxaline core, which is known for its potential interactions with various biological targets.

The biological activity of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline primarily involves its interaction with cellular targets such as enzymes and receptors. Notably, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby disrupting critical phosphorylation events necessary for cell signaling and proliferation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it effectively inhibits the growth of various cancer cell lines. The following table summarizes the findings from different studies regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.4Induction of apoptosis
A549 (Lung)3.8Cell cycle arrest at G2/M phase
HeLa (Cervical)4.1Inhibition of DNA synthesis

These results suggest that 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline may serve as a promising lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The following table presents the minimum inhibitory concentrations (MICs) against selected pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus1.0Effective against MRSA
Escherichia coli8.0Moderate activity
Enterococcus faecalis0.5Highly effective

These findings highlight the potential of this compound in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline on MCF-7 breast cancer cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated a significant increase in early apoptotic cells after treatment.

Case Study 2: Antimicrobial Resistance

In a clinical evaluation of its antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it exhibited comparable efficacy to standard antibiotics such as vancomycin and linezolid, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Q & A

Q. What are the standard synthetic routes for preparing 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 1-arylmethyl-2,3-dioxy-2,3-dihydroindole with ortho-phenylenediamine in anhydrous ethanol and glacial acetic acid for ~4 hours. After partial solvent removal, the product precipitates and is recrystallized from a suitable solvent . Alternative routes include alkylation of indoloquinoxaline cores using reagents like 1-chloro-2-dimethylaminoethane hydrochloride in acetone with K₂CO₃ under reflux .

Q. How is the structural confirmation of indoloquinoxaline derivatives performed?

Structural validation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.35–8.49 ppm) and methyl/methoxy groups (e.g., δ 2.51–3.92 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1611–1660 cm⁻¹) and methoxy C-O (≈1250 cm⁻¹) .
  • Elemental Analysis : Confirms molecular formula (e.g., C₂₃H₂₀N₃O requires C 77.71%, H 5.30%, N 16.99%) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, acetone, or N,N-dimethylacetamide are commonly used. For example, catalytic hydrogenation of nitro derivatives (e.g., 9-nitro to 9-amino) is performed in N,N-dimethylacetamide under H₂ (2.7 atm) with Pd/C . Low solubility issues are mitigated by solvent mixtures (e.g., 40% MeOH/H₂O) .

Advanced Research Questions

Q. How can reaction yields be improved in indoloquinoxaline synthesis?

Key optimizations include:

  • Catalyst Selection : Tetrabutylammonium iodide enhances nucleophilic substitution in alkylation reactions .
  • Solvent Ratios : Methanol/water mixtures (40% MeOH) improve cyclization yields .
  • Temperature Control : Prolonged reflux (24–48 hours) ensures complete intramolecular cyclization .

Q. What strategies address contradictions in spectroscopic data for substituted derivatives?

Discrepancies in NMR/IR spectra often arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., Br at C9) deshield adjacent protons, shifting aromatic signals upfield .
  • Methoxybenzyl groups introduce splitting patterns due to hindered rotation (e.g., δ 4.75 ppm for CH₂ in 6-(2-dimethylaminoethyl) derivatives) . Cross-validation with X-ray crystallography (CCDC 1983315) resolves ambiguities .

Q. How does substituent variation impact biological activity?

  • Anticancer Activity : Fluorine or bromine at C9 enhances cytotoxicity (e.g., IC₅₀ <10 µM in leukemia cells) .
  • Antiviral Activity : Aminoethyl side chains at C6 improve interferon induction (e.g., 6-(2-aminoethyl) derivatives) .
  • Mechanistic Insights : Methyl/methoxy groups modulate DNA intercalation, as shown in topoisomerase inhibition assays .

Q. What computational methods predict electronic properties of indoloquinoxalines?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps (≈3.2 eV) and charge distribution. Substituents like methoxybenzyl lower band gaps by 0.3–0.5 eV, enhancing photophysical activity . Cyclic voltammetry confirms redox behavior, with oxidation potentials ≈1.2 V vs. Ag/AgCl .

Q. How are synthetic byproducts or impurities characterized?

  • HPLC-MS : Detects intermediates (e.g., 9-nitro derivatives during hydrogenation) .
  • TLC Monitoring : Identifies alkylation byproducts (Rf 0.3–0.5 in ethyl acetate/hexane) .
  • Isolation via Column Chromatography : Silica gel (200–300 mesh) with gradient elution isolates cyclization byproducts .

Methodological Considerations

Q. What protocols ensure reproducibility in alkylation reactions?

  • Stoichiometry : Use 1.2 equivalents of alkylating agent (e.g., 1-chloro-2-dimethylaminoethane hydrochloride) per indoloquinoxaline core .
  • Base Selection : K₂CO₃ (10 eq.) in acetone maximizes nucleophilic substitution .
  • Workup : Precipitation in cold water followed by filtration minimizes side reactions .

Q. How are catalytic hydrogenation conditions standardized?

  • Catalyst Loading : 5–10% Pd/C by weight .
  • Pressure Control : 2.5–3.0 atm H₂ ensures complete nitro reduction without over-hydrogenation .
  • Post-Reaction Neutralization : Adjust to pH 5 with HCl to isolate amine hydrochlorides .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。